3'5'-Anhydro thymidine
Overview
Description
3’5’-Anhydro thymidine is a metabolite of Thymidine, which is a constituent of deoxyribonucleic acid (DNA). It plays a role in the transport of nucleosides in human erythrocytes .
Synthesis Analysis
The synthesis of 3’5’-Anhydro thymidine involves several steps. In one study, a 3’-N,5’-S-bridging thiophosphoramidate analogue of thymidylyl-3’,5’-thymidine was synthesized under aqueous conditions . Another study proposed novel synthetic routes to 3’-thiocytidylates and their polymers, where the driving force of these reactions is based on the superior nucleophilicity of the thiophosphate anion coupled with charge interactions in facilitating displacement reactions on anhydrocytidine moieties .
Molecular Structure Analysis
The molecular formula of 3’5’-Anhydro thymidine is C10H12N2O4 . Thymidine, from which 3’5’-Anhydro thymidine is derived, is a pyrimidine deoxynucleoside. Thymidine is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA .
Chemical Reactions Analysis
In the anhydronucleosides containing pyrimidine bases, the C-2 oxygen forms an ether bond to one of the three available pentose carbons, i.e., the 2’, 3’, and 5’, respectively. Ether ring opening can be achieved by the attack of nucleophilic agents on the pentose carbon .
Scientific Research Applications
Synthesis and Study of Thymidine Derivatives
- Thymidine derivatives like 5,6-dihydroxy-5,6-dihydrothymidine (thymidine glycol) are formed when thymidine reacts with reactive oxygen species. These derivatives have applications in understanding the impact of oxidative damage on DNA. (Lustig et al., 1992)
Development of Radiopharmaceuticals
- Thymidine analogues like 3′-deoxy-3′-[18F]fluorothymidine ([18F]FLT) are used in positron-emission-tomography (PET) for tumor studies. These compounds are significant for their stable nature and do not participate in DNA synthesis, making them useful in medical imaging. (Wodarski et al., 2000)
Study of DNA Damage and Repair
- The use of tritiated thymidine (3Hth) as a DNA precursor aids in examining cells preparing for division. It is a crucial tool for understanding the cellular processes involved in DNA replication and repair. (Maenza & Harding, 1962)
Research in Radiation Biology
- 5,6-Dihydrothymidine (dDHT), a thymidine derivative, is produced during gamma-irradiation of DNA. This compound's formation and behavior under various conditions are important for understanding DNA damage caused by radiation. (Furlong et al., 1986)
Applications in Molecular Biology
- Thymidine analogues like 5-ethynyl-2′-deoxyuridine (EdU) are used for tagging dividing cells in DNA synthesis studies. These compounds are crucial for research in areas like stem cell research, cancer biology, and parasitology. (Cavanagh et al., 2011)
NMR Spectroscopy Studies
- NMR spectroscopy can be used to study enzyme active sites, with thymidine derivatives serving as substrates or inhibitors in these studies. This application is crucial for understanding enzyme-substrate interactions at a molecular level. (Griffin et al., 1975)
Safety And Hazards
Future Directions
The synthesis and study of 3’5’-Anhydro thymidine and its analogues have potential applications in various fields. For instance, they could be used in the study of cell proliferation and DNA synthesis . Additionally, the products of the reactions involving 3’5’-Anhydro thymidine could be of biochemical and pharmacological interest .
properties
IUPAC Name |
1-(2,6-dioxabicyclo[3.2.0]heptan-3-yl)-5-methylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-5-3-12(10(14)11-9(5)13)8-2-6-7(16-8)4-15-6/h3,6-8H,2,4H2,1H3,(H,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWLMYIJZBBZTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC3C(O2)CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'5'-Anhydro thymidine | |
CAS RN |
7481-90-5, 38313-48-3 | |
Record name | NSC98948 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3'5'-anhydro thymidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.427 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.